N-(2,6-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an indole ring, a phenyl ring with two methyl groups at the 2 and 6 positions, and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the oxoacetamide group.
Coupling with 2,6-Dimethylphenylamine: The final step involves coupling the acylated indole with 2,6-dimethylphenylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxoacetamide group to an amine or other reduced forms.
Substitution: The phenyl and indole rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but without the methyl group on the indole ring.
N-(2,6-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoethanamide: Similar structure but with an ethanamide group instead of an oxoacetamide group.
Uniqueness
N-(2,6-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the specific combination of the indole ring, the 2,6-dimethylphenyl group, and the oxoacetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1-methylindol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-7-6-8-13(2)17(12)20-19(23)18(22)15-11-21(3)16-10-5-4-9-14(15)16/h4-11H,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJVVZBVXNUMDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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